5-羟基烟酸乙酯

描述

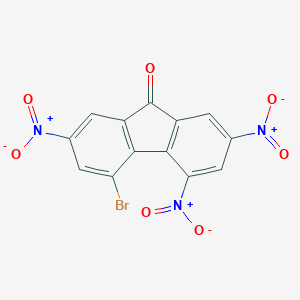

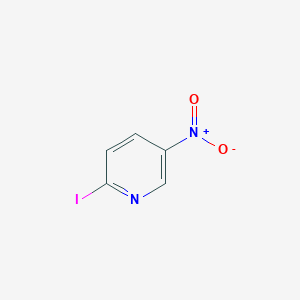

Ethyl 5-hydroxynicotinate is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 . It is also known by the IUPAC name ethyl 5-hydroxynicotinate . The compound is a solid at ambient temperature .

Molecular Structure Analysis

The InChI code for Ethyl 5-hydroxynicotinate is1S/C8H9NO3/c1-2-12-8(11)6-3-7(10)5-9-4-6/h3-5,10H,2H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms. Physical And Chemical Properties Analysis

Ethyl 5-hydroxynicotinate is a solid at ambient temperature . Its molecular weight is 167.16 . More detailed physical and chemical properties are not available in the current resources .科学研究应用

亲电反应和化学合成: 5-羟基烟酸乙酯及其衍生物在亲电反应中起作用,特别是针对化合物中的特定位置。这些反应在各种化合物的合成中至关重要 (Smirnov 等人,1976)。

催化和生物燃料生产: 该化合物参与生物燃料和精细化学品的生产催化过程。例如,二氧化硅负载磺酸催化剂已被用于将果糖基碳水化合物转化为生物燃料,其中可能涉及5-羟基烟酸乙酯衍生物 (Liu 和 Zhang,2013)。

药用应用: 5-羟基烟酸乙酯的衍生物,如特利司他乙酯,已被开发用于治疗类癌综合征等疾病。该化合物通过抑制色氨酸羟化酶起作用,从而减少血清素的产生并减轻与神经内分泌肿瘤相关的症状 (Markham,2017)。

有机合成和药物化学: 5-羟基烟酸乙酯衍生物被合成用于有机化学和药物化学中的各种应用。这包括杂环化合物及其衍生物的产生,它们在新药和化学制剂的开发中很重要 (Markova 等人,1970)。

聚合物科学: 在聚合物科学领域,5-羟基烟酸乙酯的衍生物用于聚合物的功能化。这对于开发具有特定物理和化学性质的材料至关重要 (Aaltonen 和 Löfgren,1997)。

安全和危害

Ethyl 5-hydroxynicotinate is associated with several hazard statements, including H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

作用机制

Target of Action

Ethyl 5-hydroxynicotinate is a derivative of nicotinic acid, also known as niacin or vitamin B3

Mode of Action

It’s known that some metabolites of nicotine, a compound structurally similar to ethyl 5-hydroxynicotinate, are hydroxylated in the pyridine ring or modified in the side chain with active groups . These modifications can influence the interaction of the compound with its targets, potentially altering their function and resulting in various physiological effects.

Biochemical Pathways

Ethyl 5-hydroxynicotinate may be involved in the catabolism of nicotine, a major alkaloid produced in tobacco plants . In this pathway, nicotine is catabolized into fumaric acid via several steps, which then enters the tricarboxylic acid (TCA) cycle . This pathway is crucial for energy conservation and bacterial growth .

Pharmacokinetics

It’s predicted to have high gastrointestinal absorption and be bbb permeant . Its lipophilicity, as indicated by the Log Po/w (iLOGP), is 1.55 , suggesting it may readily cross cell membranes, potentially influencing its distribution and bioavailability.

Result of Action

Given its potential involvement in nicotine catabolism, it may play a role in energy production and bacterial growth .

生化分析

Biochemical Properties

As a derivative of nicotinic acid, it may interact with enzymes, proteins, and other biomolecules involved in the metabolism of vitamin B3

Cellular Effects

Given its structural similarity to nicotinic acid, it may influence cell function by participating in cellular metabolism, impacting cell signaling pathways, and affecting gene expression

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways involving Ethyl 5-hydroxynicotinate are not well-defined . As a derivative of nicotinic acid, it might be involved in similar metabolic pathways, potentially interacting with enzymes or cofactors

属性

IUPAC Name |

ethyl 5-hydroxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-8(11)6-3-7(10)5-9-4-6/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDNUOROKFFJLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358682 | |

| Record name | ethyl 5-hydroxynicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>25.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660873 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

59288-38-9 | |

| Record name | ethyl 5-hydroxynicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B186281.png)

![2-Amino-7-methyl-5-oxo-4-phenyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186285.png)

![6-Amino-4-(5-methylthiophen-2-yl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B186289.png)

![9-Oxabicyclo[3.3.1]nonan-1-ol](/img/structure/B186295.png)

![2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone](/img/structure/B186299.png)

![1,3-Benzodithiole, 2-[(4-methoxyphenyl)methylene]-](/img/structure/B186302.png)